molecular formula C9H17NO2 B2747810 trans-4-(Dimethylamino)cyclohexanecarboxylic acid CAS No. 38605-38-8

trans-4-(Dimethylamino)cyclohexanecarboxylic acid

Cat. No.: B2747810
CAS No.: 38605-38-8
M. Wt: 171.24
InChI Key: GTUZTWPXWNPFPX-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-4-(Dimethylamino)cyclohexanecarboxylic acid”, also known as DMAA, is a synthetic compound. It is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis . It is used in various hemorrhagic diseases and abnormal bleeding in operations . It is also used as a lysine analogue to characterize binding sites in plasminogen .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H17NO2 . Its average mass is 171.237 Da and its monoisotopic mass is 171.125931 Da . For a detailed molecular structure, please refer to specialized chemical databases .

Scientific Research Applications

Synthesis and Biological Evaluation

Trans-4-(Dimethylamino)cyclohexanecarboxylic acid and its derivatives have been explored for their potential in synthesizing novel compounds with significant biological activities. For instance, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] derivatives, which include this compound, has shown marked inhibition of tetrabenazine-induced ptosis, suggesting antidepressant properties (Martin et al., 1981). This research underscores the compound's utility in developing central nervous system agents.

Modification of Carbonyl Function for Analgesic Properties

The modification of the carbonyl function in analgesics derived from 4-(dimethylamino)-4-arylcyclohexan-1-one, a closely related compound, has been studied. The transformations led to amino alcohols that showed increased potency as analgesics, indicating the compound's significance in enhancing medicinal properties (Lednicer et al., 1981).

Photophysical Studies

Investigations into the photophysical properties of related compounds, like Methyl Red which includes the 4-(dimethylamino) moiety, offer insights into conformer equilibrium and spectral behaviors, contributing to our understanding of photo-induced reactions and molecular dynamics (Mukherjee & Bera, 1998). These studies are pivotal for developing materials with specific optical properties.

Structural Studies in Coordination Chemistry

This compound has also found applications in coordination chemistry, particularly in synthesizing uranyl ion complexes. Its isomeric forms play a crucial role in determining the structural architecture of these complexes, highlighting its utility in designing materials with potential applications in nuclear waste management and catalysis (Thuéry & Harrowfield, 2017).

Polymer Science

In the field of polymer science, the cis/trans isomerism of 1,4-cyclohexanedicarboxylic acid, related to the this compound, influences the properties of polyesters. Studies have shown how isomerism affects the crystalline, liquid-crystalline, and amorphous states of polyesters, indicating the compound's importance in materials science (Kricheldorf & Schwarz, 1987).

Safety and Hazards

“trans-4-(Dimethylamino)cyclohexanecarboxylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, wash with plenty of soap and water .

Properties

IUPAC Name

4-(dimethylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUZTWPXWNPFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.